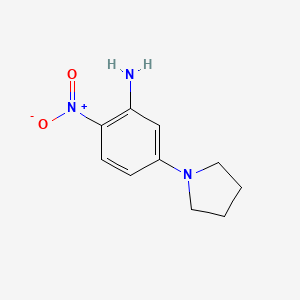

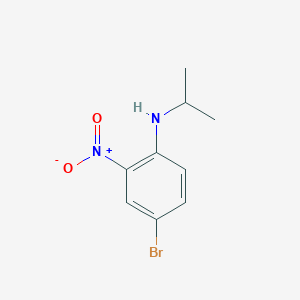

2-Nitro-5-(1-pyrrolidinyl)aniline

カタログ番号 B1302263

CAS番号:

289913-98-0

分子量: 207.23 g/mol

InChIキー: KZZVVXNPKKQIJZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“2-Nitro-5-(1-pyrrolidinyl)aniline” is a chemical compound used for proteomics research . It has a molecular formula of C10H13N3O2 and a molecular weight of 207.23 .

Molecular Structure Analysis

The molecular structure of “2-Nitro-5-(1-pyrrolidinyl)aniline” consists of a pyrrolidine ring attached to an aniline group with a nitro group at the 2-position .Chemical Reactions Analysis

The pyrrolidine ring in “2-Nitro-5-(1-pyrrolidinyl)aniline” is a versatile scaffold for novel biologically active compounds . It allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用

- Application Summary : This compound has been used in the study of nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange .

- Methods of Application : The study involved the formation of imine with 3-hydroxy-4-nitrobenzaldehyde and aniline derivatives. The reaction showed third-order kinetics, with the aldehyde consistently showing a partial order of two .

- Results or Outcomes : The study found that electron-rich p-substituted aniline derivatives can act as efficient catalysts for hydrazone formation and exchange in both protic and aprotic solvents .

Scientific Field: Proteomics Research

Scientific Field: Organic & Biomolecular Chemistry

- Application Summary : Nitroaniline, a compound related to “2-Nitro-5-(1-pyrrolidinyl)aniline”, is used in the manufacturing of dyes .

Scientific Field: Dye Manufacturing

Scientific Field: Antioxidant Production

Scientific Field: Gas Gum Inhibition

Scientific Field: Corrosion Inhibition

- Application Summary : “2-Nitro-5-(1-pyrrolidinyl)aniline” has been used in the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .

- Methods of Application : The study involved the methylation of anilines with methanol under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

- Results or Outcomes : The study found that cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines .

Scientific Field: Proteomics Research

Scientific Field: Methylation of Anilines

特性

IUPAC Name |

2-nitro-5-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZVVXNPKKQIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319923 | |

| Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Nitro-5-(1-pyrrolidinyl)aniline | |

CAS RN |

289913-98-0 | |

| Record name | 2-nitro-5-pyrrolidin-1-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-2-nitroaniline (1.73 g, 10 mmol) and pyrrolidine (1.42 g, 20 mmole) was refluxed in a pressure vessel for 6 h. Solvent was evaporated and the residue was diluted with ethyl acetate. The resulting mixture was washed with aqueous NaHCO3 (5%) and distilled water, dried over MgSO4, and concentrated to afford 2-nitro-5-(pyrrolidin-1-yl)benzenamine as a solid (93% yield). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.80 (d, J=8 Hz, 1H, 3-H), 7.22 (s, 2H, NH2), 6.05 (dd, J=8, 2 Hz, 1H, 4-H), 5.81 (d, J=2 Hz, 1H, 6-H), 3.30-3.27 (m, 4H, 2′,5′-H), 1.97-1.91 (m, 4H, 3′,4′-H). 13C NMR (100 MHz, CDCl3-d1) δ (ppm): 151.9, 148.3, 127.4, 122.1, 104.7, 94.5, 47.3, 47.3, 24.8, 24.8; EIMS: m/z 207 (M+).

Yield

93%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)

![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)